molecular formula C7H10O3 B058442 Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI) CAS No. 123620-81-5

Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)

Cat. No. B058442
M. Wt: 142.15 g/mol
InChI Key: PTQGFDXPHNRDCV-RFZPGFLSSA-N
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Description

Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI), commonly known as CDC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. CDC has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In

Mechanism Of Action

CDC has been shown to have a unique mechanism of action, which involves the formation of a covalent bond with the active site of enzymes. This covalent bond formation results in the inhibition of enzyme activity, making CDC a potential inhibitor of various enzymes. The mechanism of action of CDC has been extensively studied, and its potential applications as an enzyme inhibitor have been explored.

Biochemical And Physiological Effects

CDC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CDC has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, CDC has been shown to have antitumor properties, making it a potential chemotherapeutic agent.

Advantages And Limitations For Lab Experiments

CDC has several advantages for use in lab experiments. Its small size and high reactivity make it a valuable tool for chemical synthesis. Additionally, its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function. However, CDC has several limitations, including its potential toxicity and instability. These limitations must be taken into consideration when using CDC in lab experiments.

Future Directions

CDC has several potential future directions for scientific research. Its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function, and its anti-inflammatory and antitumor properties make it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, CDC could be further optimized for increased yield and purity, making it a more viable option for chemical synthesis. Finally, the potential toxicity and instability of CDC could be further explored to better understand its limitations and potential applications.
Conclusion
In conclusion, CDC is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CDC has potential applications as an enzyme inhibitor, anti-inflammatory agent, and chemotherapeutic agent. Its small size and high reactivity make it a valuable tool for chemical synthesis, but its potential toxicity and instability must be taken into consideration when using CDC in lab experiments. Overall, CDC has several potential future directions for scientific research, making it a valuable tool for the scientific community.

Synthesis Methods

CDC can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with acetone and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with acetone and acetic anhydride. The synthesis of CDC has been optimized to increase yield and purity, making it a viable option for scientific research.

Scientific Research Applications

CDC has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including chiral ligands and pharmaceuticals. CDC has also been used as a starting material for the synthesis of cyclopropane-containing natural products. Its unique properties, including its small size and high reactivity, make it a valuable tool for chemical synthesis.

properties

CAS RN

123620-81-5

Product Name

Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5-/m1/s1

InChI Key

PTQGFDXPHNRDCV-RFZPGFLSSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)O)C=O)C

SMILES

CC1(C(C1C(=O)O)C=O)C

Canonical SMILES

CC1(C(C1C(=O)O)C=O)C

synonyms

Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis- (9CI)

Origin of Product

United States

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